molecular formula C14H12N2O3 B11995773 Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- CAS No. 38539-93-4

Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-

Cat. No.: B11995773
CAS No.: 38539-93-4
M. Wt: 256.26 g/mol
InChI Key: RLSDJPZMEHSQRV-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- (CAS: Not explicitly provided; structurally represented as 2-hydroxy-5-(4-methoxyphenylazo)benzaldehyde) is an azo-aldehyde compound characterized by:

  • A benzaldehyde core substituted with a hydroxyl group at position 2.
  • An azo (–N=N–) linkage at position 5, connecting to a 4-methoxyphenyl group.
    This compound is synthesized via diazotization of p-anisidine (4-methoxyaniline) and subsequent coupling with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) under acidic conditions . Its structural features enable applications in synthesizing Schiff bases and biologically active molecules due to the reactive aldehyde group and azo chromophore .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38539-93-4

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-hydroxy-5-[(4-methoxyphenyl)diazenyl]benzaldehyde

InChI

InChI=1S/C14H12N2O3/c1-19-13-5-2-11(3-6-13)15-16-12-4-7-14(18)10(8-12)9-17/h2-9,18H,1H3

InChI Key

RLSDJPZMEHSQRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Preparation Methods

Diazotization of 4-Methoxyaniline

The synthesis begins with the diazotization of 4-methoxyaniline, a process requiring precise temperature control and stoichiometric accuracy. In a typical procedure:

  • Reactants : 4-Methoxyaniline (5 mmol), hydrochloric acid (HCl, 1.5 mL), sodium nitrite (NaNO₂, 5.5 mmol).

  • Conditions : The reaction is conducted at 0–5°C in an ice-salt bath to stabilize the diazonium intermediate. Excess nitrous acid is avoided to prevent decomposition.

The diazonium salt forms as a transient intermediate, necessitating immediate use in subsequent coupling reactions to prevent degradation.

Azo Coupling with 2-Hydroxybenzaldehyde

The diazonium salt is coupled with 2-hydroxybenzaldehyde under alkaline conditions:

  • Reactants : Diazonium salt solution, 2-hydroxybenzaldehyde (5.4 mmol), sodium hydroxide (NaOH, 2.5 M).

  • Conditions : The coupling occurs at 0–5°C with vigorous stirring, maintaining pH > 10 to favor electrophilic aromatic substitution at the para position of the phenolic hydroxyl group.

Reaction Mechanism :

Ar-N2++Ar’-OHOHAr-N=N-Ar’-OH+H+\text{Ar-N}_2^+ + \text{Ar'-OH} \xrightarrow{\text{OH}^-} \text{Ar-N=N-Ar'-OH} + \text{H}^+

The product precipitates upon acidification to pH ≈ 3, yielding a dark red solid.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterValue/Range
Diazotization Temp.0–5°C
Coupling pH10–12
Reaction Time3–5 hours
Yield73–85%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize throughput and purity using continuous flow reactors:

  • Diazotization : Automated systems deliver 4-methoxyaniline and NaNO₂ in stoichiometric ratios under turbulent flow, minimizing side reactions.

  • Coupling : Alkaline solutions of 2-hydroxybenzaldehyde are mixed with diazonium streams at 5–10°C, achieving >90% conversion efficiency.

Purification and Isolation

  • Filtration : Centrifugal filters remove unreacted starting materials.

  • Recrystallization : The crude product is dissolved in ethanol or acetic acid, then cooled to −20°C to isolate high-purity crystals.

Table 2: Industrial Process Metrics

MetricIndustrial Value
Production Rate50–100 kg/day
Purity≥98% (HPLC)
Solvent Recovery95% (Ethanol)

Alternative Synthetic Routes

Methyl Nitrite-Mediated Diazotization

To circumvent traditional nitrous acid use, methyl nitrite (CH₃ONO) serves as a safer diazotizing agent:

  • Advantages : Eliminates hazardous HNO₂ byproducts; compatible with green chemistry principles.

  • Procedure : Gaseous CH₃ONO is bubbled into a solution of 4-methoxyaniline in methanol at −10°C, followed by coupling with 2-hydroxybenzaldehyde.

Mechanochemical Synthesis

Ball milling techniques reduce solvent use and reaction times:

  • Catalyst : Fe₃O₄@SiO₂@Tannic acid nanoparticles (0.1 g/mmol substrate).

  • Conditions : Room temperature, 20–25 Hz frequency, 15-hour milling.

  • Yield : 85–90%, comparable to solution-phase methods.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional Laboratory73–8595–97LowModerate (HNO₂ use)
Industrial Continuous>90≥98HighHigh (Solvent waste)
Methyl Nitrite80–8897–99ModerateLow
Mechanochemical85–9096–98LowVery Low

Optimization Strategies

pH and Temperature Control

  • Coupling pH : Maintaining pH > 10 ensures deprotonation of 2-hydroxybenzaldehyde’s phenolic -OH, enhancing nucleophilicity.

  • Low Temperatures : Diazonium stability is maximized at 0–5°C, preventing premature decomposition.

Catalytic Enhancements

  • Nanoparticle Catalysts : Fe₃O₄@SiO₂@Tannic acid improves reaction kinetics in mechanochemical synthesis, reducing energy input.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde and hydroxyl groups are susceptible to oxidation under specific conditions:

  • Aldehyde Oxidation : The -CHO group oxidizes to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline media .

  • Hydroxyl Group Oxidation : The phenolic -OH group oxidizes to a quinone structure under harsh oxidative conditions (e.g., H₂O₂/Fe³⁺) .

Example Reaction:

C₁₄H₁₂N₂O₃KMnO₄/H⁺C₁₄H₁₂N₂O₅ (Carboxylic acid derivative)\text{C₁₄H₁₂N₂O₃} \xrightarrow{\text{KMnO₄/H⁺}} \text{C₁₄H₁₂N₂O₅} \ (\text{Carboxylic acid derivative})

Reduction Reactions

The azo (-N=N-), aldehyde (-CHO), and methoxy (-OCH₃) groups participate in reduction processes:

  • Azo Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) cleaves the -N=N- bond, yielding two aromatic amines .

  • Aldehyde Reduction : The -CHO group reduces to -CH₂OH using NaBH₄ or LiAlH₄ .

Example Reaction:

C₁₄H₁₂N₂O₃H₂/Pd-C4-methoxyaniline+2-hydroxy-5-aminobenzaldehyde\text{C₁₄H₁₂N₂O₃} \xrightarrow{\text{H₂/Pd-C}} \text{4-methoxyaniline} + \text{2-hydroxy-5-aminobenzaldehyde}

Electrophilic Substitution

The hydroxyl group activates the benzene ring toward electrophilic substitution:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro (-NO₂) groups at the ortho/para positions relative to -OH .

  • Sulfonation : Concentrated H₂SO₄ adds sulfonic acid (-SO₃H) groups .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C2-hydroxy-3-nitro-5-[(4-methoxyphenyl)azo]benzaldehyde65–70
SulfonationH₂SO₄ (conc.), 50°C2-hydroxy-5-[(4-methoxyphenyl)azo]benzaldehyde-3-sulfonic acid80–85

Schiff Base Formation

The aldehyde group reacts with primary amines to form imine derivatives (Schiff bases), a reaction exploited in medicinal chemistry for generating bioactive molecules .

Example Reaction:

C₁₄H₁₂N₂O₃+R-NH₂C₁₄H₁₁N₂O₃-R+H₂O\text{C₁₄H₁₂N₂O₃} + \text{R-NH₂} \rightarrow \text{C₁₄H₁₁N₂O₃-R} + \text{H₂O}

Key Data:

  • Reaction typically occurs in ethanol under reflux.

  • Yields range from 70–85% depending on the amine substituent .

Azo Coupling Reactions

The compound itself can act as a diazo component in further azo coupling reactions. For example, diazotization followed by coupling with electron-rich aromatics like phenols or amines generates poly-azo dyes .

Mechanism:

  • Diazotization of the primary amine (if present).

  • Coupling with nucleophilic aromatic rings under alkaline conditions.

Table 2: Azo Coupling Derivatives

Coupling PartnerConditionsProduct StructureApplicationReference
2-naphtholNaOH, 0–5°CBis-azo dye with extended conjugationTextile dyeing
AnilineEthanol, RTTriphenylmethane-type derivativepH indicator

Complexation with Metal Ions

The hydroxyl and azo groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic and antimicrobial properties .

Example Reaction:

C₁₄H₁₂N₂O₃+CuSO₄[Cu(C₁₄H₁₀N₂O₃)(H₂O)₂]2+\text{C₁₄H₁₂N₂O₃} + \text{CuSO₄} \rightarrow [\text{Cu(C₁₄H₁₀N₂O₃)(H₂O)₂}]^{2+}

Photochemical Reactions

The azo group undergoes cis-trans isomerization under UV light, a property leveraged in photoresponsive materials .

Scientific Research Applications

1. Chemistry
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- serves as a precursor in the synthesis of various organic compounds and acts as a reagent in analytical chemistry for detecting metal ions. Its ability to undergo oxidation and reduction reactions makes it useful for creating derivatives with different functional groups.

2. Biology
In biological research, this compound is utilized as a staining agent due to its vivid color. It has applications in studying enzyme kinetics and protein interactions. Additionally, its derivatives are being investigated for antimicrobial properties, showcasing effectiveness against various bacterial strains .

3. Medicine
The compound has potential medicinal applications, particularly in developing new drugs and therapeutic agents. Research indicates that its derivatives may possess antimicrobial and anticancer properties . Studies have shown that benzaldehyde can modulate antibiotic effectiveness, enhancing the efficacy of standard antibiotics against resistant strains of bacteria .

4. Industry
In industrial applications, Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used in producing dyes and pigments due to its intense color. It also finds use in manufacturing polymers and plastics, contributing to materials with specific desired properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial activity of benzaldehyde derivatives against Staphylococcus aureus. The findings demonstrated that these compounds could reduce the minimum inhibitory concentration (MIC) of standard antibiotics, indicating their potential as adjuvants in antibiotic therapy .

Case Study 2: Dye Production

Research focused on the synthesis of azo dyes using benzaldehyde derivatives highlighted their application in textile industries. The dyes produced exhibited excellent color fastness and stability under various environmental conditions, making them suitable for commercial use .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

    Proteins: It can bind to proteins, altering their structure and function.

    Cell Membranes: The compound can interact with cell membranes, affecting their permeability and integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Substituent on Phenylazo Group Additional Functional Groups
2-Hydroxy-5-(4-methoxyphenylazo)benzaldehyde 4-OCH₃ Aldehyde at C1, –OH at C2
2-Hydroxy-5-(4-nitrophenylazo)benzaldehyde 4-NO₂ Aldehyde at C1, –OH at C2
2-Hydroxy-5-(4-sulfophenylazo)benzoic acid 4-SO₃H –COOH at C1, –OH at C2
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde 4-OCH₃ –OCH₃ at C3, aldehyde at C1
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The methoxy group (4-OCH₃) in the target compound is electron-donating, stabilizing the azo tautomer, whereas nitro (4-NO₂) and sulfonic acid (4-SO₃H) groups are electron-withdrawing, favoring hydrazone tautomers .
  • Reactivity : The aldehyde group in the target compound allows for Schiff base formation, unlike the carboxylic acid group in 2-hydroxy-5-(4-sulfophenylazo)benzoic acid, which is used as a colon-targeted prodrug .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-Hydroxy-5-(4-nitrophenylazo)benzaldehyde 2-Hydroxy-5-(4-sulfophenylazo)benzoic acid
Tautomerism Predominantly azo form Hydrazone form in polar aprotic solvents Hydrazone stabilized by –SO₃H
UV-Vis λmax (nm) ~400–450 (solvent-dependent) ~450–500 (solvent-dependent) ~350–400 (acidic media)
pKa Phenolic –OH: ~8–9 Phenolic –OH: ~7–8 Carboxylic –COOH: ~2.5; Phenolic –OH: ~9
Solvatochromism Moderate Strong (nitro group enhances polarity) Weak (ionic –SO₃H reduces solvent sensitivity)
Key Observations:
  • Tautomer Stability : The target compound’s methoxy group stabilizes the azo tautomer via intramolecular hydrogen bonding, whereas nitro and sulfonic acid groups promote hydrazone/anionic forms .
  • Solvent Effects : In binary solvent mixtures, the target compound exhibits preferential solvation due to specific solute-solvent interactions, whereas sulfonated derivatives show reduced sensitivity due to ionic character .
Table 3: Functional Comparisons
Application Target Compound 2-Hydroxy-5-(4-sulfophenylazo)benzoic acid 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde
Drug Design Precursor for Schiff bases Prodrug for 5-aminosalicylic acid Antimicrobial activity in derivatives
Dye Chemistry Moderate dye stability Used in analytical ligands Enhanced lightfastness due to –OCH₃
Electrochemical Behavior Reversible redox peaks Irreversible reduction due to –SO₃H Not reported
Key Observations:
  • Antimicrobial Activity: Thiazolidinone derivatives of the target compound exhibit antimicrobial properties, comparable to benzothiazole-based azo dyes .
  • Electrochemical Utility : The sulfonated analog’s irreversible reduction contrasts with the target compound’s reversible behavior, highlighting substituent-dependent redox pathways .

Biological Activity

Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is a compound that exhibits a range of biological activities due to its unique chemical structure, particularly the presence of the azo group. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Synthesis

Chemical Structure:
The compound features an azo group (-N=N-) which is responsible for its distinct chemical properties. The hydroxyl group (-OH) and methoxy group (-OCH₃) further enhance its reactivity and biological interactions.

Synthesis:
The synthesis of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- typically involves an azo coupling reaction. The process includes diazotizing 4-methoxyaniline to form a diazonium salt, which is then coupled with 2-hydroxybenzaldehyde under alkaline conditions. This reaction is generally performed in an aqueous medium at low temperatures to maintain the stability of the diazonium salt.

Antimicrobial Properties

Research indicates that derivatives of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cellular processes through interaction with microbial membranes or enzymes .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A study highlighted that redox-active benzaldehydes can target cellular antioxidation systems in pathogenic fungi, suggesting a potential method for controlling drug-resistant fungal pathogens . The oxidative stress induced by these compounds may lead to cell death in fungi.

Cytotoxicity and Cancer Research

Benzaldehyde derivatives are being investigated for their cytotoxic effects on cancer cells. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development in anticancer therapies . The mechanism may involve the formation of reactive oxygen species (ROS), which can damage cellular components.

Case Studies

  • Antimicrobial Efficacy : A study synthesized several azo compounds based on Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- and tested their antibacterial activity. Results showed that certain derivatives exhibited potent antibacterial effects against clinical isolates of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
  • Antifungal Activity : In another investigation, the antifungal potential of this compound was assessed against Candida albicans. The findings indicated that it could inhibit fungal growth at concentrations as low as 100 µg/mL, suggesting its utility as a therapeutic agent against fungal infections .

The biological activity of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into cell membranes, altering their permeability and leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to apoptosis in cancer cells and antimicrobial action against pathogens .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-Azo group; Hydroxyl & Methoxy groupsAntimicrobial; Antifungal; Cytotoxic
Benzaldehyde, 2-hydroxy-5-methoxy-Lacks azo group; Less reactiveLimited antimicrobial activity
Benzaldehyde, 2-hydroxy-4-methoxy-Different substitution patternVaries; requires further study

Q & A

Q. What synthetic routes are recommended for preparing Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-?

The compound can be synthesized via the Duff reaction , which involves hexamethylenetetramine (HMTA) in trifluoroacetic acid to introduce formyl groups into aromatic systems . Alternatively, condensation reactions using NaH in THF as a base (for coupling arylazo intermediates with aldehyde precursors) are effective, as demonstrated in analogous benzofuran syntheses .

Q. How can the purity and structural integrity of this compound be validated?

Use 1H-NMR and 13C-NMR to confirm substituent positions and azo bond formation . FT-IR can identify functional groups (e.g., -OH, -N=N-, and C=O stretches). HPLC with UV detection is recommended for purity assessment, leveraging relative retention times (e.g., 0.7–2.2 for similar azo derivatives) and response factors calibrated against standards .

Q. What are the solubility properties of this compound?

The hydroxy and methoxy groups enhance solubility in polar organic solvents (e.g., ethanol, DMSO). Similar derivatives, such as 4-hydroxybenzaldehyde, exhibit solubility in ethanol (~8.45 mg/mL) and limited solubility in water . Preferential solvation in aprotic solvents (e.g., THF) is expected during synthesis .

Q. Which analytical techniques are suitable for quantifying this compound in mixtures?

Reverse-phase HPLC with C18 columns and UV detection (λ = 300–400 nm, typical for azo chromophores) is optimal. Relative response factors (e.g., 1.00–1.75 for analogous compounds) should be calibrated using internal standards .

Advanced Research Questions

Q. What electrochemical behaviors are associated with this azo benzaldehyde derivative?

Cyclic voltammetry of structurally related azo benzoic acids reveals pH-dependent redox activity , with reduction peaks at −0.2 to −0.6 V (vs. Ag/AgCl) corresponding to azo bond cleavage. The hydroxy group at position 2 stabilizes intermediates via intramolecular hydrogen bonding .

Q. How do substituents (hydroxy, methoxy, azo) influence spectroscopic properties?

  • UV-Vis : The azo group absorbs strongly at 350–450 nm (π→π* transitions), with bathochromic shifts due to electron-donating methoxy groups .
  • NMR : The hydroxy proton (δ ~12–14 ppm) exhibits strong deshielding, while the azo group causes para-substituent effects on aromatic protons (δ ~7–8 ppm) .

Q. Are there reported biological activities for related azo benzaldehyde derivatives?

Analogous 2-hydroxy-5-[(sulfophenyl)azo]benzoic acids demonstrate anti-inflammatory and antimicrobial activity via radical scavenging and enzyme inhibition . Structure-activity relationships suggest that methoxy groups enhance membrane permeability, warranting further bioactivity studies.

Q. What challenges arise in crystallizing this compound for X-ray diffraction?

Azo compounds often form twinned crystals due to planar geometry, complicating refinement. Use SHELXL for high-resolution data (R1 < 0.05) and hydrogen-bonding analysis. Lattice energy calculations (DFT) can predict packing motifs, as shown for acyl hydrazide derivatives .

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